molecular formula C10H17N3S B13185132 5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol

5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13185132
M. Wt: 211.33 g/mol
InChI Key: ZCTAVGZXOCHRIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Cyclopentyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific cyclopentyl and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

3-cyclopentyl-4-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H17N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h8H,2-7H2,1H3,(H,12,14)

InChI Key

ZCTAVGZXOCHRIX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NNC1=S)C2CCCC2

Origin of Product

United States

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